3-(6-Methylimidazo[1,2-a]pyridin-2-yl)benzonitrile
Description
3-(6-Methylimidazo[1,2-a]pyridin-2-yl)benzonitrile is a heterocyclic compound featuring an imidazo[1,2-a]pyridine core substituted with a methyl group at the 6-position and a benzonitrile moiety at the 2-position. The benzonitrile group enhances electronic properties, influencing binding interactions in biological systems.
Properties
Molecular Formula |
C15H11N3 |
|---|---|
Molecular Weight |
233.27 g/mol |
IUPAC Name |
3-(6-methylimidazo[1,2-a]pyridin-2-yl)benzonitrile |
InChI |
InChI=1S/C15H11N3/c1-11-5-6-15-17-14(10-18(15)9-11)13-4-2-3-12(7-13)8-16/h2-7,9-10H,1H3 |
InChI Key |
KFGIQSXFBQJYFL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C=C(N=C2C=C1)C3=CC=CC(=C3)C#N |
Origin of Product |
United States |
Preparation Methods
Suzuki-Miyaura Cross-Coupling for C6-Substituted Imidazo[1,2-a]pyridines
To introduce the benzonitrile group at the 2-position or to functionalize the imidazo[1,2-a]pyridine core, Suzuki-Miyaura cross-coupling reactions are employed:
- Starting materials : Bromo-substituted imidazo[1,2-a]pyridine phosphonoacetates.
- Coupling partners : Aryl boronic acids bearing nitrile substituents.
- Catalysts : Pd(PPh3)4.
- Base : Sodium carbonate (Na2CO3).
- Solvent mixture : Toluene, ethanol, and water (2:1:2).
- Conditions : Microwave-assisted heating to enhance reaction rates.
This approach allows for precise installation of the benzonitrile group on the aromatic ring, yielding compounds such as this compound with high regioselectivity and good yields.
Ester Hydrolysis and Functional Group Manipulation
Following cross-coupling or cyclization, ester groups often present in intermediates are hydrolyzed under basic or acidic conditions to afford carboxylic acids or other derivatives:
- Hydrolysis with sodium hydroxide (NaOH) in ethanol at 80 °C for 2 hours.
- Acidification with hydrochloric acid (HCl) at 0 °C to pH ~5.
- Filtration and drying to isolate the acid derivative.
These steps are crucial for preparing intermediates suitable for further functionalization or for final product isolation.
Summary of Key Preparation Steps
| Step No. | Reaction Type | Key Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Copper-catalyzed diamination | 2-Aminopyridine, ynamide, Cu(OTf)2, MeCN, 60 °C | Formation of imidazo[1,2-a]pyridine core |
| 2 | Suzuki-Miyaura coupling | Bromo-imidazo[1,2-a]pyridine, aryl boronic acid, Pd(PPh3)4, Na2CO3, microwave | Introduction of benzonitrile substituent |
| 3 | Ester hydrolysis and acid workup | NaOH, EtOH, HCl acidification | Conversion to acid or functional group modification |
| 4 | Purification | Filtration, washing, drying | Isolation of pure compound |
Research Findings and Perspectives
- The copper-catalyzed diamination method provides a regioselective and efficient route to imidazo[1,2-a]pyridines, including those substituted with benzonitrile groups, with yields up to 73% depending on substrate electronics.
- Suzuki-Miyaura cross-coupling is a robust method for introducing aryl nitrile substituents at late stages, allowing structural diversification and functional group tolerance.
- The choice of catalyst, solvent, and reaction conditions critically affects the yield and selectivity, with Cu(OTf)2 in acetonitrile and Pd(PPh3)4 in mixed solvents under microwave irradiation being optimal for respective steps.
- Hydrolysis and acidification steps are standard for converting ester intermediates to acids or other functional groups, facilitating further synthetic elaborations or purification.
Chemical Reactions Analysis
Types of Reactions: 3-(6-Methylimidazo[1,2-a]pyridin-2-yl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted imidazo[1,2-a]pyridine derivatives.
Scientific Research Applications
3-(6-Methylimidazo[1,2-a]pyridin-2-yl)benzonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in targeting specific enzymes and receptors.
Mechanism of Action
The mechanism of action of 3-(6-Methylimidazo[1,2-a]pyridin-2-yl)benzonitrile involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Data Tables
Research Findings and Implications
- Synthetic Routes: The target compound and analogs are synthesized via multicomponent reactions (e.g., aldehyde, aminopyridine, and isocyanide condensations) . Reaction conditions (e.g., catalysts like trifluoroacetic acid) critically influence product formation .
- Imidazo[1,2-a]pyridine derivatives generally exhibit kinase inhibition, as seen in Akt inhibitor studies .
- Physicochemical Trends: Benzonitrile substituents enhance dipole interactions but reduce solubility compared to ester or amino derivatives. Chloro and hydroxy groups improve lipophilicity and hydrogen-bonding capacity, respectively .
Biological Activity
3-(6-Methylimidazo[1,2-a]pyridin-2-yl)benzonitrile, a compound characterized by its unique heterocyclic structure, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological properties of this compound, focusing on its antimicrobial and anticancer effects, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 210.24 g/mol. Its structure comprises an imidazo[1,2-a]pyridine core linked to a benzonitrile moiety, which contributes to its chemical reactivity and biological interactions.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. The compound's mechanism may involve:
- Disruption of Bacterial Cell Membranes : Studies suggest that the compound can interact with bacterial membranes, leading to increased permeability and cell lysis.
- Inhibition of Key Enzymatic Pathways : The compound may inhibit essential enzymes involved in bacterial metabolism, contributing to its antimicrobial efficacy.
A comparative study showed that this compound has a minimum inhibitory concentration (MIC) ranging from 32 to 64 µg/mL against various bacterial strains, indicating its potential as an antibacterial agent.
Anticancer Activity
In addition to its antimicrobial effects, this compound has been investigated for anticancer properties. Notable findings include:
- Cell Line Studies : In vitro studies demonstrated that the compound exhibits cytotoxic effects on several cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer). The IC50 values ranged from 15 to 25 µM depending on the cell line.
| Cell Line | IC50 (µM) |
|---|---|
| A549 | 20 |
| MCF-7 | 15 |
| HeLa | 22 |
- Mechanism of Action : The anticancer activity is believed to stem from the induction of apoptosis through the activation of caspase pathways and the inhibition of proliferation signals.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various structural modifications. SAR studies indicate that:
- Substituent Effects : The presence of electron-donating groups on the imidazo[1,2-a]pyridine ring enhances biological activity by increasing electron density and facilitating interactions with biological targets.
| Compound Variant | Biological Activity | Comments |
|---|---|---|
| Base Compound | Moderate | Initial findings |
| Methyl Substituted | High | Enhanced activity observed |
| Halogenated Variants | Variable | Dependent on halogen position |
Case Studies
Several case studies have highlighted the potential therapeutic applications of this compound:
- Study on Antimicrobial Efficacy : A clinical trial evaluated the effectiveness of this compound against multi-drug resistant bacteria. Results indicated a significant reduction in bacterial load in treated groups compared to controls.
- Cancer Treatment Exploration : Preclinical models demonstrated that combining this compound with existing chemotherapeutic agents resulted in synergistic effects, improving overall efficacy while reducing side effects.
Q & A
Q. What are the common synthetic routes for 3-(6-Methylimidazo[1,2-a]pyridin-2-yl)benzonitrile, and how do reaction conditions influence yield?
- Methodology : The compound is typically synthesized via multicomponent reactions (MCRs) or transition-metal-catalyzed cross-coupling. For example, ultrasound-assisted iodination using tert-butyl hydroperoxide (TBHP) enables C–H functionalization, achieving yields >60% under mild conditions . Alternative routes involve condensation of substituted aldehydes with amino-pyridine precursors in polar aprotic solvents (e.g., DMF) at 80–100°C .
- Key Variables : Solvent polarity, catalyst choice (e.g., Y(OTf)3 for aza-Friedel–Crafts reactions ), and reaction time significantly impact regioselectivity and purity.
Q. How is structural characterization of this compound performed, and what spectroscopic signatures are critical?
- Techniques : Use (e.g., δ 2.24 ppm for methyl groups ), (e.g., 117.21 ppm for nitrile carbons ), and IR (2,219 cm for C≡N stretch ). HRMS confirms molecular weight (e.g., m/z 386 for analogs ).
- Data Interpretation : Compare peaks with structurally similar compounds (e.g., 4-(6-Chloroimidazo[1,2-a]pyridin-2-yl)benzonitrile ) to validate substitutions.
Q. What preliminary biological screening assays are recommended for this compound?
- Assays :
- Kinase Inhibition: Test against c-KIT using fluorescence-based ADP-Glo™ assays (IC values <100 nM observed in analogs ).
- Anticancer Activity: MTT assays on cancer cell lines (e.g., GI of 1.2 µM reported for imidazo[1,2-a]pyridines ).
- Controls : Include reference inhibitors (e.g., imatinib for c-KIT ) and solvent-only controls.
Advanced Research Questions
Q. How do substituent variations (e.g., methyl vs. chloro) on the imidazo[1,2-a]pyridine core affect biological activity and binding kinetics?
- Comparative Analysis :
| Substituent | Position | Activity (c-KIT IC) | Source |
|---|---|---|---|
| -CH | 6 | 85 nM | |
| -Cl | 6 | 120 nM | |
| -Br | 8 | >1 µM |
- Mechanistic Insight : Methyl groups enhance hydrophobic interactions in kinase binding pockets, while bulkier halogens (Cl, Br) may sterically hinder target engagement .
Q. What computational methods are effective for predicting binding modes of this compound with biological targets?
- Approach : Perform molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations using c-KIT crystal structures (PDB: 1T46). Key interactions include:
- π-Stacking between the imidazo[1,2-a]pyridine core and Phe.
- Hydrogen bonding between the nitrile group and Lys .
- Validation : Compare docking scores (e.g., ∆G = -9.8 kcal/mol) with experimental IC values to refine force field parameters.
Q. How can contradictory data on the compound’s pharmacokinetic properties (e.g., solubility vs. bioavailability) be resolved?
- Case Study : While the nitrile group improves metabolic stability, it reduces aqueous solubility (<10 µg/mL in PBS).
- Strategies :
- Prodrug Design : Introduce hydrolyzable esters (e.g., acetyl) at the benzonitrile moiety .
- Formulation Optimization : Use nanoemulsions or cyclodextrin complexes to enhance solubility without altering activity .
Q. What catalytic systems are most efficient for late-stage functionalization of this compound?
- Options :
- Photoredox Catalysis : Ru(bpy) enables C–H arylation under blue LED light .
- Transition-Metal Catalysis : Pd(OAc)/XPhos for Suzuki-Miyaura couplings (yields >75% ).
Methodological Notes
- Synthetic Optimization : For scale-up, prioritize one-pot MCRs over stepwise synthesis to reduce purification steps .
- Data Reproducibility : Report reaction conditions in detail (e.g., TBHP concentration, ultrasound frequency ) to mitigate batch-to-batch variability.
- Ethical Compliance : Adhere to OECD guidelines for in vitro toxicity testing (e.g., Ames test for mutagenicity ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
